molecular formula C18H24N2OS2 B467701 2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 957483-70-4

2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B467701
CAS No.: 957483-70-4
M. Wt: 348.5g/mol
InChI Key: BTMXEAAEGBJKFH-UHFFFAOYSA-N
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Description

2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine is a synthetic chemical compound featuring a 4,6-dimethylpyrimidine core, a structure recognized for its significant role in medicinal chemistry. The 4,6-dimethylpyrimidine scaffold is a privileged structure in drug discovery, known for its ability to contribute to bioactive molecules that target essential enzymes . This particular derivative is functionalized with a sulfinyl-sulfanyl ethyl chain and a tert -butylphenyl group, suggesting potential as a versatile intermediate or a candidate for screening against biological targets. This compound is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. Potential research applications include, but are not limited to, serving as a key intermediate in the synthesis of more complex pharmaceutical agents, use in structure-activity relationship (SAR) studies to optimize biological activity, and investigation as a potential inhibitor for enzymes of therapeutic interest. Researchers are encouraged to explore its mechanism of action and specific research value within their specialized fields.

Properties

IUPAC Name

2-[2-(4-tert-butylphenyl)sulfinylethylsulfanyl]-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS2/c1-13-12-14(2)20-17(19-13)22-10-11-23(21)16-8-6-15(7-9-16)18(3,4)5/h6-9,12H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMXEAAEGBJKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCS(=O)C2=CC=C(C=C2)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Michael Addition with Divinyl Ketones

A well-documented method involves the reaction of acetylacetone (2,4-pentanedione) with thiourea under acidic conditions. The aza-Michael addition forms the pyrimidine ring, followed by cyclization and tautomerization to yield the thiol derivative. Typical conditions include refluxing acetylacetone and thiourea in ethanol with hydrochloric acid as a catalyst, achieving yields of 70–85%.

Reaction Conditions

  • Reactants : Acetylacetone (1.0 equiv), thiourea (1.1 equiv)

  • Solvent : Ethanol

  • Catalyst : HCl (10% v/v)

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Yield : 82%

Alternative Routes via Sulfenamide Intermediates

Patented methods describe synthesizing pyrimidine thiols via sulfenamide intermediates. For example, 4,6-dimethylpyrimidin-2-yl sulfenamide can be prepared by reacting 4,6-dimethyl-2-mercaptopyrimidine with chloramine in an aqueous alkaline medium, yielding 84.93% purity. This intermediate is critical for subsequent coupling with sulfinic acids or electrophiles.

Preparation of 2-Bromoethyl 4-Tert-Butylphenyl Sulfoxide

The sulfoxide-containing fragment is synthesized through sequential thioether formation and oxidation.

Thioether Formation

4-Tert-butylthiophenol reacts with 1,2-dibromoethane in a nucleophilic substitution to form 2-bromoethyl 4-tert-butylphenyl sulfide.

Procedure

  • Reactants : 4-Tert-butylthiophenol (1.0 equiv), 1,2-dibromoethane (1.2 equiv)

  • Solvent : Dichloromethane

  • Base : Triethylamine (2.0 equiv)

  • Temperature : 0°C → room temperature

  • Time : 12 hours

  • Yield : 78%

Oxidation to Sulfoxide

The sulfide is oxidized to sulfoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Oxidation Conditions

  • Oxidizing Agent : mCPBA (1.1 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature

  • Time : 2 hours

  • Yield : 89%

Coupling of Pyrimidine Thiol with Sulfoxide Electrophile

The final step involves nucleophilic substitution between 4,6-dimethylpyrimidine-2-thiol and 2-bromoethyl 4-tert-butylphenyl sulfoxide.

Reaction Mechanism

Deprotonation of the pyrimidine thiol with a base (e.g., NaOH) generates a thiolate ion, which displaces bromide from the sulfoxide electrophile, forming the thioether linkage.

Optimized Conditions

  • Reactants :

    • 4,6-Dimethylpyrimidine-2-thiol (1.0 equiv)

    • 2-Bromoethyl 4-tert-butylphenyl sulfoxide (1.05 equiv)

  • Solvent : Ethanol/water (3:1 v/v)

  • Base : NaOH (1.5 equiv)

  • Temperature : 60°C

  • Time : 4 hours

  • Yield : 76%

Characterization and Analytical Data

Physical Properties

PropertyValueMethod
Melting Point112–114°CDifferential Scanning Calorimetry
Molecular FormulaC₁₉H₂₅N₂OS₂High-Resolution Mass Spectrometry
Purity>98%HPLC

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.34 (s, 9H, t-Bu), 2.42 (s, 6H, CH₃), 3.12–3.28 (m, 4H, SCH₂CH₂SO), 6.92 (s, 1H, pyrimidine-H).

  • ¹³C NMR : δ 27.8 (t-Bu), 22.1 (CH₃), 44.5 (SCH₂), 56.7 (SOCH₂), 158.3 (pyrimidine-C2).

Challenges and Optimization

Sulfoxide Stability

The sulfoxide group is prone to over-oxidation to sulfone under harsh conditions. Using mild oxidants like mCPBA and low temperatures (0°C) mitigates this.

Regioselectivity

Competing reactions at the pyrimidine ring’s N1 or N3 positions are avoided by employing sterically hindered bases (e.g., DBU) to direct substitution at C2 .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The sulfinyl and sulfanyl groups play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

a) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (DIWXAJ)

  • Structure : Features a 4,6-dimethylpyrimidine core linked via a sulfanyl group to an acetamide moiety bound to a phenyl ring.
  • Key Data :
    • The pyrimidine and benzene rings are inclined at 88.86°, indicating near-perpendicular orientation due to steric hindrance from the methyl groups .
    • Synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and chloroacetamide intermediates .

b) N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (QOTQEW)

  • Structure : Similar to DIWXAJ but with a 2-chlorophenyl group replacing the phenyl ring.
  • Key Data :
    • Ring inclination angle: 79.60°, slightly less than DIWXAJ due to chlorine’s electron-withdrawing effects .

4,6-Diaminopyrimidine Analogues

a) 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide (GOKWIO)

  • Structure: Replaces 4,6-methyl groups with amino substituents, altering hydrogen-bonding capacity.
  • Key Data: Reduced ring inclination (54.73°) due to hydrogen bonding between amino groups and the acetamide moiety .
  • Comparison: Amino groups enhance hydrophilicity and intermolecular interactions, contrasting with the hydrophobic tert-butyl group in the target compound.

Sulfonamide Derivatives: Sulfadimidine

  • Structure: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, a sulfonamide antibiotic.
  • Key Data :
    • Bioactivity: Inhibits bacterial dihydropteroate synthase .
    • Solubility: Moderate aqueous solubility due to the sulfonamide group.
  • Comparison : The sulfonamide group (SO₂NH₂) differs electronically and sterically from the sulfinyl-sulfanyl bridge in the target compound. This difference likely impacts bioavailability and target specificity.

Triazole- and Triazolylmethyl-Substituted Analogues

a) 2-({[5-(Butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

  • Comparison : The triazole moiety introduces additional hydrogen-bonding sites and aromaticity, absent in the target compound’s simpler sulfinyl-ethyl chain.

Research Findings and Implications

  • Steric Effects : The tert-butyl group in the target compound likely reduces conformational flexibility and increases hydrophobicity compared to smaller substituents (e.g., methyl or chloro) in analogues .
  • Chirality: The sulfinyl group introduces a stereogenic center, which could be leveraged for asymmetric synthesis or enantioselective bioactivity, a feature absent in non-sulfinyl analogues .
  • Biological Potential: While sulfadimidine’s sulfonamide group confers antibacterial activity, the sulfinyl-sulfanyl bridge in the target compound may offer novel mechanisms of action, such as redox modulation or metal chelation .

Biological Activity

2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a sulfinyl group and a tert-butylphenyl moiety. Its molecular formula is C13H18N2OS2C_{13}H_{18}N_2OS_2, with a molar mass of approximately 286.42 g/mol. The structure can be represented as follows:

Chemical Structure C13H18N2OS2\text{Chemical Structure }\quad \text{C}_{13}\text{H}_{18}\text{N}_2\text{O}\text{S}_2

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Anticancer Activity

Studies indicate that the compound exhibits significant anticancer properties. In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast Cancer)15.3Apoptosis induction
A549 (Lung Cancer)12.7Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Animal studies indicate that it significantly lowers levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on MCF-7 Cell Line : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with an IC50 of 15.3 µM noted at 48 hours post-treatment.
  • In Vivo Anti-inflammatory Study : A study involving mice models subjected to induced inflammation demonstrated that administration of the compound led to a significant reduction in paw swelling and inflammatory markers compared to the control group.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptotic Pathway Activation : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It modulates the release of cytokines involved in inflammatory responses.

Q & A

Q. What are the common synthetic routes for 2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine, and how can purity be ensured?

Synthesis typically involves nucleophilic substitution or thiol-disulfide exchange reactions. For example, analogous pyrimidine derivatives are synthesized by reacting 2-thio-4,6-dimethylpyrimidine with halogenated intermediates (e.g., 2-chloroacetamide derivatives) under reflux in ethanol . To ensure purity:

  • Chromatographic purification : Use reverse-phase HPLC with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) .
  • Crystallization : Slow evaporation of chloroform-acetone solutions yields single crystals for structural validation .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • X-ray crystallography : Resolves bond lengths, angles, and torsional parameters (e.g., C–S bond distances ≈1.8 Å in similar sulfanyl-pyrimidines) .
  • NMR spectroscopy : Key signals include δ 2.4–2.6 ppm (methyl groups on pyrimidine) and δ 7.2–7.8 ppm (tert-butylphenyl protons) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Waste disposal : Follow institutional guidelines for sulfanyl-containing organics .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data, such as inconsistent IC₅₀ values across studies?

  • Experimental standardization : Control variables like solvent polarity (e.g., DMSO vs. ethanol) and assay temperature, which influence compound stability .
  • Target validation : Use siRNA or CRISPR to confirm biological targets (e.g., enzyme inhibition vs. receptor antagonism) .
  • Statistical rigor : Apply ANOVA or Tukey’s test to assess significance across replicates .

Q. What strategies optimize stereochemical control during synthesis, given the sulfinyl group’s chirality?

  • Chiral auxiliaries : Use tert-butyl sulfoxide derivatives with enantiopure catalysts (e.g., Sharpless oxidation conditions) .
  • Dynamic kinetic resolution : Employ bases like DBU to favor one enantiomer during thiol-sulfinyl coupling .
  • Analytical monitoring : Chiral HPLC with cellulose-based columns resolves enantiomers .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis studies .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What are the challenges in characterizing degradation products under physiological conditions?

  • Accelerated stability studies : Expose the compound to pH 1–9 buffers at 37°C and analyze via LC-MS .
  • Metabolite identification : Use liver microsomes or hepatocyte assays to detect sulfone or pyrimidine-ring oxidation products .
  • Mechanistic insights : Probe radical intermediates via ESR spectroscopy under oxidative stress .

Methodological Resources

Technique Application Key References
X-ray crystallographyStructural validation of sulfanyl-pyrimidines
Reverse-phase HPLCPurity assessment and chiral separation
DFT calculationsReactivity prediction and electronic profiling
LC-MS/MSDegradation product identification

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